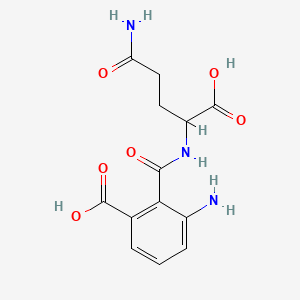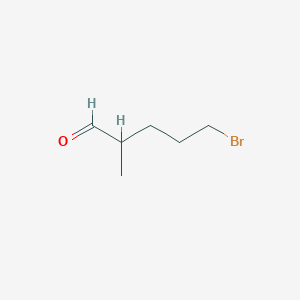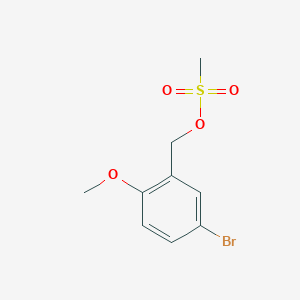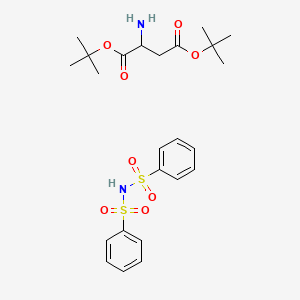
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s solubility and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cytokine and growth factor signaling pathways, helping to elucidate the molecular mechanisms of cell signaling.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid involves its interaction with specific molecular targets, such as cytokine receptors and signaling proteins. By binding to these targets, the compound can modulate the activity of signaling pathways, leading to changes in cellular responses. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic Acid: A closely related compound with similar structural features and biological activities.
Hydrolyzed Pomalidomide: Another compound with comparable properties, often used in similar research applications.
Uniqueness
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity .
Properties
Molecular Formula |
C13H15N3O6 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-amino-2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O6/c14-7-3-1-2-6(12(19)20)10(7)11(18)16-8(13(21)22)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,16,18)(H,19,20)(H,21,22) |
InChI Key |
GBZQFIZTUAAFCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)








![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)


